5-Bromo-2-chloro-4-methoxybenzenesulfonamide
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Overview
Description
5-Bromo-2-chloro-4-methoxybenzenesulfonamide: is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring, along with a sulfonamide functional group
Mechanism of Action
Target of Action
5-Bromo-2-chloro-4-methoxybenzenesulfonamide is a key intermediate for the synthesis of a family of promising Sodium-Glucose Transporter-2 (SGLT2) inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes. They work by inhibiting the reabsorption of glucose in the kidneys, which leads to the excretion of glucose in the urine .
Mode of Action
It is known that it plays a crucial role in the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its role in the synthesis of SGLT2 inhibitors. These inhibitors affect the renal glucose reabsorption pathway. By inhibiting SGLT2, these drugs reduce the reabsorption of glucose in the kidneys, leading to the excretion of glucose in the urine . This results in a decrease in blood glucose levels, which is beneficial for the treatment of diabetes .
Pharmacokinetics
As a key intermediate in the synthesis of sglt2 inhibitors, its pharmacokinetic properties would significantly influence the bioavailability of the final drug product .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a precursor in the synthesis of SGLT2 inhibitors. These inhibitors have been shown to effectively lower blood glucose levels in patients with type 2 diabetes . Additionally, they have been associated with weight loss and a reduction in blood pressure .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the conditions under which the Suzuki–Miyaura cross-coupling reaction takes place , as well as the conditions under which the final SGLT2 inhibitors are administered and metabolized
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-methoxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Chlorination: Addition of a chlorine atom to the benzene ring.
Methoxylation: Introduction of a methoxy group (-OCH3) to the benzene ring.
Sulfonamidation: Introduction of the sulfonamide group (-SO2NH2) to the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the sulfonamide group can undergo reduction.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium catalysts for coupling reactions.
Major Products:
Substituted Benzenesulfonamides: Resulting from substitution reactions.
Aldehydes or Acids: Resulting from oxidation reactions.
Coupled Products: Resulting from coupling reactions.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Employed in catalytic processes due to its functional groups.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its sulfonamide group, which is known for its antibacterial properties.
Biological Studies: Used in studies to understand the interaction of sulfonamide compounds with biological targets.
Industry:
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of other chemicals and intermediates.
Comparison with Similar Compounds
- 5-Bromo-2-chloro-4-methoxybenzenesulfonyl chloride
- 5-Bromo-2-chloro-4-methoxybenzoic acid
- 5-Bromo-2-chloro-4-methoxybenzene
Comparison:
- Unique Functional Groups: 5-Bromo-2-chloro-4-methoxybenzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts specific chemical and biological properties.
- Reactivity: The presence of bromine, chlorine, and methoxy groups influences the reactivity and potential applications of the compound.
- Applications: While similar compounds may be used in different contexts, the sulfonamide group in this compound makes it particularly valuable in medicinal chemistry.
Properties
IUPAC Name |
5-bromo-2-chloro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO3S/c1-13-6-3-5(9)7(2-4(6)8)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXQRWYPWZNORI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)S(=O)(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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